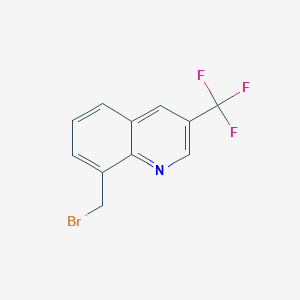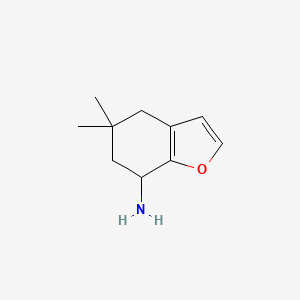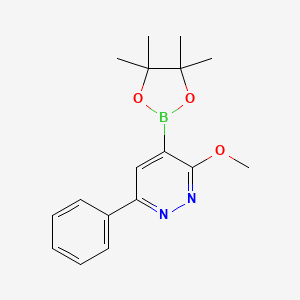
CID 71771839
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 71771839” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
準備方法
Synthetic Routes and Reaction Conditions
The preparation of CID 71771839 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method . This method ensures high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using commercially available reagents and solvents. The process is optimized to produce high amounts of the compound with high purity. The use of novel intermediates can further enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
CID 71771839 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives.
科学的研究の応用
CID 71771839 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of CID 71771839 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds to CID 71771839 include other indole derivatives and compounds with similar chemical structures. These compounds may share some chemical properties and biological activities but can also have unique features that distinguish them from this compound .
Uniqueness
This compound is unique due to its specific chemical structure and the particular set of reactions it undergoes. Its distinct properties make it a valuable compound for various scientific research applications and industrial uses.
特性
分子式 |
C11H18NO4 |
|---|---|
分子量 |
228.26 g/mol |
InChI |
InChI=1S/C11H18NO4/c1-10(2)6-7(13)8(9(14)16-5)11(3,4)12(10)15/h8H,6H2,1-5H3 |
InChIキー |
OCIVDEYOYRSQIF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(C(N1[O])(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
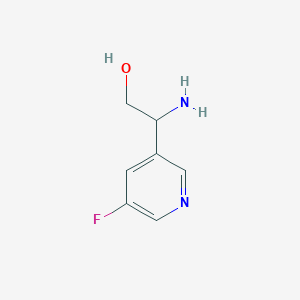
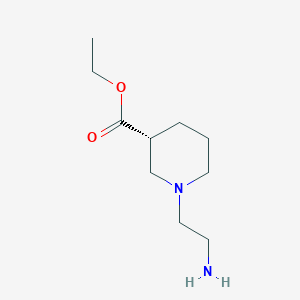
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

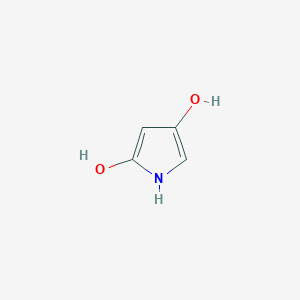
![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
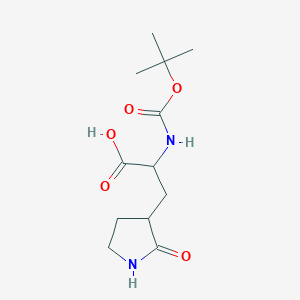
![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
